N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the class of hydroxyacetamide derivatives, which are frequently explored for their antiproliferative and kinase-inhibitory properties. Structurally, it features a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 4-methyl-1,2,4-triazole-3-thiol moiety, further substituted with a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl ring.
The compound’s design aligns with medicinal chemistry strategies to optimize solubility (via methoxy groups) and target binding (via the triazole-thioether and dihydropyridinone motifs). Its synthesis likely involves condensation reactions under catalytic conditions, as seen in analogous hydroxyacetamide derivatives .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-23-10-12(5-8-17(23)26)18-21-22-19(24(18)2)29-11-16(25)20-14-9-13(27-3)6-7-15(14)28-4/h5-10H,11H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBWOBDBZVIMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and physicochemical profile of N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , a comparison with structurally related compounds is essential. Below is an analysis based on substituent variations, synthesis routes, and inferred biological activities.
Table 1: Structural and Functional Comparison of Hydroxyacetamide Derivatives
Key Observations
However, this may reduce aqueous solubility relative to hydroxylated derivatives (e.g., FP1-FP12 with phenolic -OH groups) . The 1-methyl-6-oxo-dihydropyridin-3-yl substituent introduces a hydrogen-bond acceptor, which could enhance target affinity (e.g., kinase ATP-binding pockets) compared to simpler triazole derivatives.
Synthetic Efficiency :
- The use of pyridine and zeolite catalysts in the target compound’s synthesis mirrors methods for FP1-FP12, suggesting scalable yields (~60–80% based on analogous reactions) . This contrasts with acid-catalyzed routes for triazole-thioethers, which may require harsher conditions.
Biological Activity Trends :
- Compounds with bulky electron-donating groups (e.g., methoxy, methyl) on the phenyl ring typically show prolonged half-lives due to reduced cytochrome P450 metabolism. This aligns with the target compound’s design .
- The triazole-thioether linkage is critical for chelating metal ions in enzyme active sites, a feature shared with FP1-FP12 and other antiproliferative agents .
Limitations and Opportunities: Unlike FP1-FP12, the target compound lacks hydroxyl groups, which may limit its solubility in polar solvents. However, the dihydropyridinone ring could mitigate this via intramolecular hydrogen bonding. Comparative in vitro studies are needed to quantify potency (e.g., IC50 against cancer cell lines) and selectivity relative to FP1-FP12.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
